molecular formula C20H17N5O5 B2572075 2-(3-hydroxy-4-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-48-7

2-(3-hydroxy-4-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2572075
CAS No.: 869069-48-7
M. Wt: 407.386
InChI Key: RZISVDPNUFOTIK-UHFFFAOYSA-N
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Description

2-(3-hydroxy-4-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H17N5O5 and its molecular weight is 407.386. The purity is usually 95%.
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Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Polymorphic modifications of compounds structurally related to purine derivatives, like 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been explored for their strong diuretic properties and potential as new hypertension remedies. These studies reveal differences in crystal packing and structural organization, emphasizing the importance of polymorphism in drug design and pharmacological efficacy (Shishkina et al., 2018).

Synthesis and Reactivity of Purine N-Oxides

Research on the synthesis of purine 3-N-oxides through oxidation processes highlights the chemical reactivity of purine derivatives and their potential for further chemical modifications. This area of study provides a foundation for developing new compounds with tailored biological activities (Kawashima & Kumashiro, 1969).

Intramolecular Hydrogen Bonding in Oxamide Derivatives

Investigations into oxamide derivatives, including those with hydroxy and methoxy substituents, contribute to understanding the role of intramolecular hydrogen bonding in determining molecular structure and stability. These findings are relevant for the design of compounds with specific physicochemical properties (Martínez-Martínez et al., 1998).

Antifolate Properties and Biological Evaluation

The synthesis of derivatives like 5,10-ethano-5,10-dideazaaminopterin demonstrates the antifolate properties of certain purine analogs. These compounds have shown potential in vitro for DHFR and cell growth inhibition, indicating their utility in exploring antitumor activities (Degraw et al., 1992).

Properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5/c1-29-13-6-4-3-5-11(13)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)10-7-8-14(30-2)12(26)9-10/h3-9,26H,1-2H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZISVDPNUFOTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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